molecular formula C5H3F3N2O2S B15221682 6-(Trifluoromethyl)pyrimidine-4-sulfinic acid

6-(Trifluoromethyl)pyrimidine-4-sulfinic acid

Cat. No.: B15221682
M. Wt: 212.15 g/mol
InChI Key: FIHXUXRJCIVXOM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)pyrimidine-4-sulfinic acid can be achieved through several methods. One common approach involves the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride . These building blocks undergo cyclocondensation reactions to form the desired pyrimidine ring structure.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale cyclocondensation reactions under controlled conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)pyrimidine-4-sulfinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and substituted pyrimidine derivatives .

Scientific Research Applications

6-(Trifluoromethyl)pyrimidine-4-sulfinic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyrimidine-4-sulfinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-containing pyrimidines and sulfinic acids. Examples include 6-(Trifluoromethyl)pyrimidine-4-sulfonic acid and 6-(Trifluoromethyl)pyrimidine-4-thiol .

Uniqueness

The uniqueness of 6-(Trifluoromethyl)pyrimidine-4-sulfinic acid lies in its specific combination of the trifluoromethyl group and the sulfinic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H3F3N2O2S

Molecular Weight

212.15 g/mol

IUPAC Name

6-(trifluoromethyl)pyrimidine-4-sulfinic acid

InChI

InChI=1S/C5H3F3N2O2S/c6-5(7,8)3-1-4(13(11)12)10-2-9-3/h1-2H,(H,11,12)

InChI Key

FIHXUXRJCIVXOM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1S(=O)O)C(F)(F)F

Origin of Product

United States

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